(2-chloroethyl)(ethyl)amine hydrochloride
Overview
Description
“N-Ethyl-N-(2-chloroethyl)amine hydrochloride” is an organic compound that is widely used as an intermediate and starting reagent for organic synthesis . It is also used as a derivatizing reagent for amino acids, dipeptides, and nucleotides .
Synthesis Analysis
This compound can be synthesized by the reaction of diethanolamine and thionyl chloride. The process involves dissolving thionyl chloride in chloroform and dropping a mixture of diethanolamine and chloroform below 0°C . Another method involves cooling to room temperature, adding absolute ethyl alcohol, stirring, carrying out suction filtration to obtain a filter cake, carrying out vacuum drying at 50-60 °C for 5 hours, and collecting the solid .Molecular Structure Analysis
The molecular formula of “N-Ethyl-N-(2-chloroethyl)amine hydrochloride” is CHClN, with an average mass of 206.541 Da and a monoisotopic mass of 205.019180 Da .Chemical Reactions Analysis
“N-Ethyl-N-(2-chloroethyl)amine hydrochloride” is an alkylating agent. It is a precursor to several cationic azo dyes via reaction of the chloroethyl group with tertiary amines or pyridine followed by azo coupling .Physical and Chemical Properties Analysis
“N-Ethyl-N-(2-chloroethyl)amine hydrochloride” is a low-melting colorless solid .Scientific Research Applications
Hydrogel Formation and Drug Delivery
N-Ethyl-N-(2-chloroethyl)amine hydrochloride has been utilized in the synthesis of tris(2-(2-formylphenoxy)ethyl)amine, a multi-functional cross-linker for chitosan hydrogels. These hydrogels, characterized by pH- and thermo-responsive properties, are significant in targeted drug delivery, potentially enhancing bioavailability and sustaining drug release. The hydrogels exhibit substantial stimuli-responsiveness to pH and temperature, making them suitable for various research applications, especially in drug delivery systems (Karimi et al., 2018).
Applications in Synthesis and Material Science
Synthesis of Tritium-labeled Compounds
The compound has been employed in synthesizing tritium-labeled [1,2-3H]ethylamine hydrochloride, serving as a precursor in creating [N-ethyl-1,2-3H]apadenoson. This process is crucial in human ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicating the compound's significance in pharmacokinetics and drug development (Hong et al., 2008).
Dielectric Property Modification
The organic salt bis(2‐chloroethyl)amine hydrochloride demonstrates a notable switching of dielectric constants near room temperature, attributed to the dynamic transitions of the (2‐chloroethyl)ammonium cation. This property is valuable in material science, particularly in designing materials with phase transition characteristics (Shao et al., 2015).
Mechanism of Action
Nitrogen mustards, which include “N-Ethyl-N-(2-chloroethyl)amine hydrochloride”, form cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen. This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base .
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It is advised to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2-chloro-N-ethylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPQLXDWQPMSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963373 | |
Record name | 2-Chloro-N-ethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4535-87-9 | |
Record name | Ethanamine, 2-chloro-N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4535-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-ethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloroethyl)(ethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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